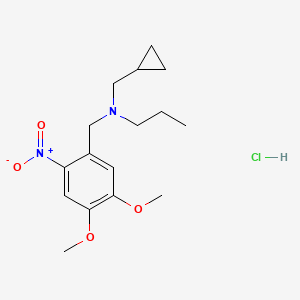![molecular formula C17H25NOS B5266886 2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5266886.png)
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine, also known as MTPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPT is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is taken up into dopaminergic neurons through the dopamine transporter and is then metabolized into a toxic metabolite, MPP+. MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons and the depletion of dopamine in the brain.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a range of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and inflammation. These effects ultimately result in the death of dopaminergic neurons and the depletion of dopamine in the brain. This compound-induced neurotoxicity has been used to create animal models of Parkinson's disease and to investigate the role of dopamine in addiction, schizophrenia, and other neurological disorders.
実験室実験の利点と制限
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine has several advantages for laboratory experiments, including its selectivity for dopaminergic neurons, its ability to create animal models of Parkinson's disease, and its potential applications in developing new treatments for neurological disorders. However, this compound also has several limitations, including its neurotoxicity, which requires careful handling and disposal, and its potential to induce oxidative stress and inflammation, which can complicate experimental results.
将来の方向性
Future research on 2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine should focus on developing new treatments for Parkinson's disease and other neurological disorders, investigating the role of dopamine in addiction and schizophrenia, and exploring the potential applications of this compound in environmental toxicology. Additionally, new methods for synthesizing this compound should be developed to increase yield and purity and to reduce the environmental impact of its production.
合成法
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine can be synthesized through various methods, including the reaction of 4-methylthiophenol with 3-bromo-1-propanol, followed by reaction with 2-ethylpiperidine. Another method involves the reaction of 2-ethylpiperidine with 4-methylphenylthioacetic acid, followed by decarboxylation. The synthesis of this compound has been optimized to increase yield and purity, and it is now readily available for research purposes.
科学的研究の応用
2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine has been primarily used in scientific research to study the dopamine system in the brain. It is a selective neurotoxin that targets dopaminergic neurons and can be used to create animal models of Parkinson's disease. This compound has also been used to investigate the role of dopamine in addiction, schizophrenia, and other neurological disorders. Additionally, this compound has been used to study the effects of environmental toxins on the brain and to develop new treatments for Parkinson's disease.
特性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-3-15-6-4-5-12-18(15)17(19)11-13-20-16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMGWVVEKEMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}phenoxy)acetamide](/img/structure/B5266805.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5266814.png)


![4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5266835.png)
![N-(3,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5266843.png)

![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5266856.png)
![N-(1-{1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5266859.png)
![7-acetyl-6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5266863.png)
![N-(2,4-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5266866.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5266870.png)
![4-[2-(acetylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5266883.png)

